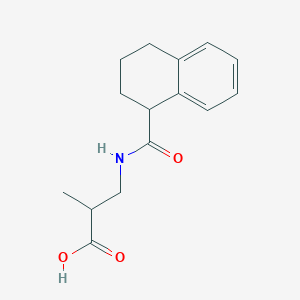
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid, also known as MTCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTCA is a derivative of proline and belongs to the family of amino acids.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid is a relatively new compound, and its long-term effects are not yet fully understood. It also has a short half-life, which may limit its therapeutic potential.
Direcciones Futuras
For the study of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid include investigating its therapeutic potential in human diseases and developing novel derivatives with improved pharmacological properties.
Métodos De Síntesis
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid can be synthesized through a multistep process that involves the protection of the amine group of proline, followed by the coupling of the protected proline with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The final step involves the deprotection of the amine group to obtain 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid in its pure form.
Aplicaciones Científicas De Investigación
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. It has also been found to protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(15(18)19)9-16-14(17)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13H,4,6,8-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMBFCZJNPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)

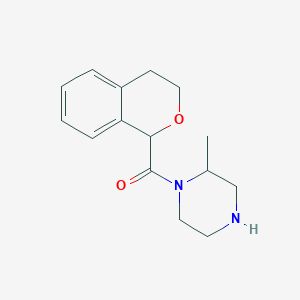
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)
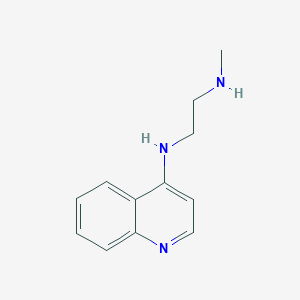
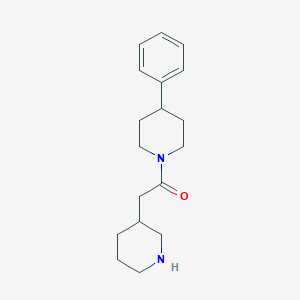
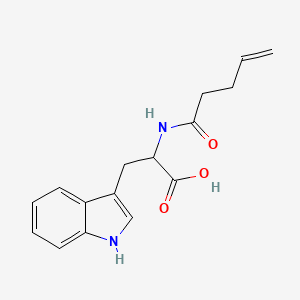
![(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid](/img/structure/B7556086.png)
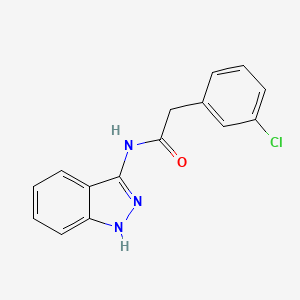
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556099.png)
![2-Methyl-3-[(2-phenylsulfanylacetyl)amino]propanoic acid](/img/structure/B7556100.png)
![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556121.png)